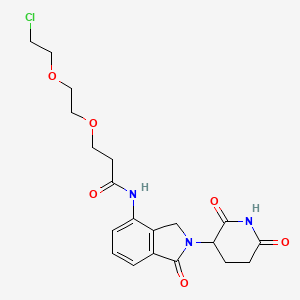

Lenalidomide-CO-PEG2-Cl

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24ClN3O6 |

|---|---|

Molecular Weight |

437.9 g/mol |

IUPAC Name |

3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |

InChI |

InChI=1S/C20H24ClN3O6/c21-7-9-30-11-10-29-8-6-18(26)22-15-3-1-2-13-14(15)12-24(20(13)28)16-4-5-17(25)23-19(16)27/h1-3,16H,4-12H2,(H,22,26)(H,23,25,27) |

InChI Key |

LLIMLUIRVKZRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCCl |

Origin of Product |

United States |

Lenalidomide As a Foundational Cereblon E3 Ligase Modulator

Historical Context of Immunomodulatory Imide Drugs (IMiDs) in Modern Chemical Biology

The journey of Immunomodulatory Imide Drugs (IMiDs) began with thalidomide (B1683933), a compound infamous for its severe teratogenic effects in the 1950s and 1960s. nih.govnih.govyoutube.com Decades later, thalidomide was repurposed after the discovery of its anti-angiogenic and immunomodulatory properties, leading to its approval for treating complications of leprosy and later, multiple myeloma. nih.govresearchgate.netnews-medical.net This revival spurred the development of more potent and better-tolerated analogs, namely lenalidomide (B1683929) and pomalidomide (B1683931). news-medical.netnih.gov These compounds, initially valued for their clinical efficacy, became central to chemical biology with the discovery that their therapeutic effects stem from a remarkable mechanism: hijacking the E3 ubiquitin ligase Cereblon to induce the degradation of specific target proteins. nih.govnih.govbu.edu This finding unveiled a new paradigm in pharmacology, demonstrating that small molecules could be used to co-opt cellular machinery for therapeutic protein destruction. nih.govnih.gov

Cereblon (CRBN) as the Primary Molecular Target of Lenalidomide

The breakthrough in understanding the mechanism of IMiDs came with the identification of Cereblon (CRBN) as their primary and direct molecular target. nih.govnih.govnih.govresearchgate.net CRBN functions as the substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, which also includes DDB1, CUL4A, and RBX1. nih.govnih.gov The binding of lenalidomide to CRBN is essential for its therapeutic activities, including its anti-proliferative effects in myeloma cells and cytokine production in T-cells. nih.govashpublications.orgresearchgate.net Studies have shown that reduced levels of CRBN confer resistance to lenalidomide, underscoring its role as the crucial gateway for the drug's action. nih.govresearchgate.netashpublications.org

The interaction between lenalidomide and CRBN has been elucidated through crystallographic studies. researchgate.netrcsb.org The glutarimide (B196013) ring of lenalidomide, a feature shared by all IMiDs, fits snugly into a hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. researchgate.netscielo.org.zanih.gov This binding pocket includes three conserved tryptophan residues that form a "cage" around the glutarimide moiety. scielo.org.zanih.gov The other part of the lenalidomide molecule, the isoindolinone ring, remains exposed to the solvent, creating a new surface for protein-protein interactions. researchgate.net This composite surface, formed by both the drug and CRBN, is what allows for the recruitment of novel protein substrates. nih.govscielo.org.za

Lenalidomide-Induced Neo-Substrate Recruitment and Proteasomal Degradation

The core mechanism of lenalidomide is the drug-dependent recruitment of specific cellular proteins, known as neo-substrates, to the CRL4CRBN E3 ligase. nih.govnih.gov This recruitment leads to the polyubiquitination of the neo-substrate, a process where a chain of ubiquitin molecules is attached to the target protein. nih.govnih.gov This ubiquitin tag serves as a signal for the cell's waste disposal system, the 26S proteasome, which then recognizes and degrades the tagged protein. nih.govbiorxiv.org This targeted degradation of key proteins underpins the therapeutic effects of lenalidomide in various cancers. nih.govnih.gov

Among the most critical neo-substrates of lenalidomide in the context of multiple myeloma are the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govnih.govbeyondspringpharma.combroadinstitute.org These proteins are essential for the survival of myeloma cells. beyondspringpharma.comecancer.org Upon treatment with lenalidomide, IKZF1 and IKZF3 are specifically recruited to the lenalidomide-CRBN complex, ubiquitinated, and rapidly degraded. beyondspringpharma.comecancer.orgaacrjournals.org The degradation of these transcription factors leads to the downstream inhibition of key myeloma survival factors and the activation of T-cells, contributing to the dual anti-tumor and immunomodulatory effects of the drug. nih.govbroadinstitute.org The specificity of this interaction is remarkable, as other highly homologous Ikaros family members are not degraded. nih.govaacrjournals.org

In addition to IKZF1 and IKZF3, lenalidomide also induces the degradation of another key protein, Casein Kinase 1 Alpha (CK1α). nih.govnih.govrepec.org This activity is particularly relevant to the treatment of myelodysplastic syndrome (MDS) with a specific chromosomal deletion known as del(5q). nih.govnih.gov The gene for CK1α (CSNK1A1) is located within this deleted region, meaning that cancer cells in these patients already have reduced levels of the protein (haploinsufficiency). nih.govresearchgate.net Lenalidomide-induced degradation of the remaining CK1α pushes the levels below a critical threshold, selectively killing the malignant cells while largely sparing healthy cells with two normal copies of the gene. nih.govnih.govnih.gov This provides a clear mechanistic explanation for the drug's potent and selective efficacy in this patient population. nih.govnih.gov

| Compound Name | Role/Significance |

| Lenalidomide-CO-PEG2-Cl | A chemical tool for targeted protein degradation, containing a CRBN ligand (Lenalidomide), a PEG2 linker, and a reactive chloro group. tenovapharma.com |

| Lenalidomide | An immunomodulatory imide drug (IMiD) that acts as a molecular glue to induce degradation of neo-substrates via the CRL4CRBN E3 ligase. nih.govnih.govmedchemexpress.com |

| Thalidomide | The parent compound of the IMiD class, originally a sedative, now used in cancer therapy. nih.govnews-medical.net |

| Pomalidomide | A potent analog of thalidomide and lenalidomide. news-medical.netnih.gov |

| Cereblon (CRBN) | The primary molecular target of IMiDs; acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.govnih.gov |

| Ikaros (IKZF1) | A lymphoid transcription factor and a key neo-substrate of lenalidomide; its degradation is critical for anti-myeloma activity. nih.govbeyondspringpharma.comaacrjournals.org |

| Aiolos (IKZF3) | A lymphoid transcription factor and key neo-substrate of lenalidomide, which is degraded along with IKZF1. nih.govbeyondspringpharma.comaacrjournals.org |

| Casein Kinase 1 Alpha (CK1α) | A neo-substrate of lenalidomide whose degradation is central to the treatment of del(5q) myelodysplastic syndrome. nih.govnih.govnih.gov |

| Research Finding | Key Neo-Substrates | Cellular Context | Significance of Degradation |

| Anti-Myeloma Activity | IKZF1, IKZF3 | Multiple Myeloma Cells | Kills myeloma cells and stimulates T-cell activity. nih.govnih.govbeyondspringpharma.combroadinstitute.org |

| Treatment of del(5q) MDS | CK1α | Myelodysplastic Syndrome Cells with 5q deletion | Selectively eliminates malignant cells that are haploinsufficient for the CK1α gene. nih.govrepec.orgnih.gov |

| Immunomodulation | IKZF1, IKZF3 | T-Cells | Leads to increased production of Interleukin-2 (IL-2). nih.govecancer.org |

Molecular Mechanisms Governing Neo-Substrate Selectivity

The binding of lenalidomide to Cereblon (CRBN) acts as a "molecular glue," inducing a conformational change in the substrate receptor that expands its repertoire of target proteins. nih.gov This results in the recruitment of so-called "neo-substrates," proteins that are not the natural targets of the CRL4^CRBN^ complex, leading to their ubiquitination and subsequent degradation by the proteasome. nih.gov The primary therapeutic targets of lenalidomide, the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are prime examples of such neo-substrates. nih.gov Their degradation is central to the anti-myeloma activity of lenalidomide. nih.gov Another critical neo-substrate is Casein Kinase 1α (CK1α), the degradation of which is key to the drug's efficacy in myelodysplastic syndromes with a 5q deletion. nih.gov

The structural basis for this acquired specificity lies in the precise interactions between lenalidomide, CRBN, and the neo-substrate. The glutarimide ring of lenalidomide sits (B43327) within a hydrophobic pocket of CRBN, while the isoindolinone ring is more exposed to the solvent. This solvent-exposed portion provides a surface for the recruitment of neo-substrates, and modifications at this site can significantly alter the selectivity of the degradation process.

The development of PROTACs has leveraged this mechanism by attaching linkers to the solvent-exposed part of lenalidomide, creating bifunctional molecules that can bring a specific protein of interest into proximity with the CRBN E3 ligase for degradation. The nature of this linker, as well as modifications to the lenalidomide core itself, can profoundly impact the neo-substrate selectivity profile of the resulting molecule.

Recent research has explored how modifications to the lenalidomide structure can fine-tune this selectivity. For instance, a study by Yamanaka et al. (2023) investigated the effects of substitutions at the 6-position of the lenalidomide isoindolinone ring. They synthesized and evaluated a 6-chloro lenalidomide derivative (Cl-Le) and a PROTAC derived from it (Cl-P), providing valuable insights into how such modifications govern neo-substrate degradation.

The study revealed that while the 6-fluoro lenalidomide (F-Le) derivative interacted more strongly with IKZF1 than the parent lenalidomide, the 6-chloro derivative (Cl-Le) exhibited a reduced affinity for IKZF1 and did not interact with another neo-substrate, SALL4. This demonstrates that even subtle changes to the lenalidomide core can significantly alter the landscape of recruited neo-substrates.

The degradation capabilities of these modified compounds were quantified using half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values, which are summarized in the table below. These data highlight the differential degradation profiles of the lenalidomide analogues against various neo-substrates.

Table 1: Degradation Activity of Lenalidomide Analogues against Neo-substrates

| Compound | Neo-substrate | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| Lenalidomide (Le) | IKZF1-HiBit | 1.1 | 91.5 |

| IKZF3-HiBit | 0.8 | 94.0 | |

| CK1α-HiBit | 3.3 | 89.9 | |

| SALL4-HiBit | 18.2 | 70.3 | |

| 6-chloro lenalidomide (Cl-Le) | IKZF1-HiBit | 3.6 | 89.5 |

| IKZF3-HiBit | 2.1 | 90.7 | |

| CK1α-HiBit | 17.5 | 67.2 | |

| SALL4-HiBit | >1000 | N/A |

Data adapted from Yamanaka et al., Nature Communications, 2023.

Table 2: Biological Activity of Lenalidomide-Based PROTACs

| PROTAC | CRBN Binding IC50 (nM) | BRD4-HiBit DC50 (nM) | BRD4-HiBit Dmax (%) | IKZF1-HiBit DC50 (nM) | IKZF1-HiBit Dmax (%) |

|---|---|---|---|---|---|

| Le-P | 31.8 | 0.2 | 98.4 | 1.0 | 90.7 |

| Cl-P | 35.5 | 0.2 | 98.5 | 3.2 | 87.8 |

Data adapted from Yamanaka et al., Nature Communications, 2023.

These findings collectively illustrate that the molecular mechanisms governing neo-substrate selectivity are intricate and highly sensitive to the chemical structure of the CRBN-binding ligand. The specific compound, this compound, is designed to be a versatile building block for the synthesis of PROTACs. The inclusion of the PEG2 linker provides spatial separation between the lenalidomide core and the protein of interest, while the terminal chloro group offers a reactive handle for conjugation. The neo-substrate selectivity of a PROTAC constructed from this building block would be largely dictated by the inherent properties of the lenalidomide core, which, as the data on analogous compounds suggest, can be rationally tuned through chemical modification.

Chemical Design and Synthetic Strategies for Lenalidomide Co Peg2 Cl

Rationale for the Modular Design of Degrader Building Blocks

The design of proteolysis-targeting chimeras (PROTACs) like Lenalidomide-CO-PEG2-Cl is founded on a modular framework, a strategic approach that has become central to the field of targeted protein degradation. nih.govnih.govresearchgate.netucsd.edumedchemexpress.com This design principle allows for the systematic and independent optimization of each component of the molecule to achieve the desired biological activity. nih.govucsd.edu The core concept involves linking a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker. medchemexpress.comprecisepeg.comfrontiersin.org This heterobifunctional nature enables the recruitment of the cellular protein degradation machinery to a specific protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome. medchemexpress.combiorxiv.orgarxiv.org

Integration of E3 Ligase Ligand, Linker, and Reactive Functional Group

This compound is a quintessential example of a PROTAC, embodying the three essential modules:

E3 Ligase Ligand: The lenalidomide (B1683929) portion of the molecule serves as the E3 ligase ligand. acs.orgnih.gov It specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase. acs.orgnih.gov This interaction is the critical first step in co-opting the cell's natural protein disposal system. By recruiting the CRBN E3 ligase, the PROTAC sets the stage for the targeted protein to be marked for degradation. acs.orgnih.gov

Reactive Functional Group: The chloro (-Cl) group acts as a reactive functional group, often referred to as a "warhead". biorxiv.orgarxiv.orgnih.gov This component is designed to form a covalent bond with the target protein. This stable linkage ensures that the target protein remains in close proximity to the recruited E3 ligase, facilitating its efficient ubiquitination and subsequent degradation. nih.gov

This modular construction provides a powerful platform for drug discovery, allowing researchers to mix and match different E3 ligase ligands, linkers, and warheads to create a diverse library of PROTACs for various protein targets. acs.orgnih.govacs.org

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Targeted Protein Degradation

The linker component of a PROTAC is a critical determinant of its biological activity. Polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties that positively influence the performance of the degrader molecule. precisepeg.comnih.govcreative-biolabs.comchempep.com

Physicochemical Characteristics of PEG for Chemical Conjugation

PEG is a polymer composed of repeating ethylene (B1197577) oxide units, which imparts several desirable characteristics for its use in bioconjugation and drug design: chempep.comadcreview.comcreativepegworks.com

| Property | Description |

| Hydrophilicity | The repeating ether units in PEG make it highly soluble in aqueous solutions. This can significantly improve the solubility of the entire PROTAC molecule, which is often a challenge for these large and complex compounds. precisepeg.comcreative-biolabs.combiochempeg.com |

| Biocompatibility | PEG is well-known for its biocompatibility and low immunogenicity, making it a safe and suitable component for therapeutic applications. chempep.comcreativepegworks.com |

| Flexibility | The PEG chain is inherently flexible, allowing for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.govchempep.com |

| Defined Length | PEG linkers can be synthesized with precise, discrete lengths (monodisperse PEGs). biochempeg.combiochempeg.com This allows for systematic studies to determine the optimal linker length for maximum degradation efficiency. jenkemusa.comjenkemusa.com |

Influence of PEG Linker Length and Composition on Ternary Complex Formation

The formation of a stable ternary complex—comprising the PROTAC, the target protein, and the E3 ligase—is essential for effective protein degradation. nih.govresearchgate.netbiorxiv.org The length and composition of the PEG linker play a pivotal role in the stability and geometry of this complex. nih.govnih.govnih.gov

Extensive research has demonstrated that there is often an optimal linker length for a specific PROTAC-target-E3 ligase system. nih.govresearchgate.net A linker that is too short may cause steric hindrance, preventing the two proteins from interacting effectively. arxiv.orgnih.gov Conversely, a linker that is too long might lead to increased flexibility and unproductive binding, thereby reducing the stability of the ternary complex. biochempeg.com The PEG2 designation in this compound signifies a linker containing two ethylene glycol units, a length chosen to achieve a favorable orientation for the interaction between the target protein and the CRBN E3 ligase. The buried surface area at the interface of the ternary complex is a critical parameter that correlates with its stability and the efficacy of degradation. nih.govresearchgate.net

Advantages of PEG-Based Linkers in Medicinal Chemistry

The incorporation of PEG-based linkers into PROTACs offers several distinct advantages in medicinal chemistry:

Improved Pharmacokinetics: PEGylation is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules, including extending their circulation half-life. creativepegworks.combiochempeg.com

Enhanced Solubility and Permeability: The hydrophilic nature of PEG can overcome the poor solubility often associated with large PROTAC molecules and can also improve their ability to cross cell membranes. jenkemusa.comcreative-biolabs.combiochempeg.comjenkemusa.com

Tunable Properties: The ability to precisely control the length of the PEG linker allows for the fine-tuning of the PROTAC's properties to optimize its degradation efficiency and selectivity. nih.govjenkemusa.com

Facilitated Library Synthesis: Bifunctional PEG linkers with different reactive groups can accelerate the assembly of diverse PROTAC libraries for rapid screening and identification of potent degraders. jenkemusa.comjenkemusa.com

Synthetic Methodologies for the Preparation of this compound

The synthesis of this compound is a multi-step process that involves the sequential connection of its three modular components. While the exact proprietary synthesis may vary, a general and logical synthetic strategy can be outlined.

A key approach for synthesizing lenalidomide-based PROTACs involves the chemoselective alkylation of lenalidomide. acs.orgnih.govacs.orgmedchemexpress.cn Research has shown that the choice of base is critical in determining the site of alkylation. acs.org For instance, an organic base like N,N-diisopropylethylamine (DIPEA) tends to favor alkylation at the 4-position of the phthalimide (B116566) ring, which is a common attachment point for the linker. acs.orgacs.org In contrast, inorganic bases such as potassium carbonate (K₂CO₃) can lead to alkylation at the glutarimide (B196013) nitrogen. acs.org

A plausible synthetic route for this compound would likely involve:

Preparation of a functionalized PEG2 linker: This would involve a PEG2 molecule with two different reactive ends. For example, one end could be a halide (e.g., bromide or iodide) to react with lenalidomide, and the other end a protected alcohol.

Alkylation of Lenalidomide: Lenalidomide would be reacted with the functionalized PEG2 linker in the presence of a suitable organic base like DIPEA to form the lenalidomide-PEG2-alcohol intermediate. acs.orgacs.org

Conversion of the terminal alcohol to a chloride: The terminal alcohol group of the intermediate would then be converted to a chloro group using a standard chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the final product, this compound.

Derivatization of the Lenalidomide Core for Linker Attachment (e.g., Phthalimide Ring Modifications)

The initial and critical step in the synthesis of lenalidomide-based PROTAC building blocks is the derivatization of the lenalidomide core to allow for the attachment of a linker. The most common site for modification is the phthalimide ring of lenalidomide. researchgate.netnih.gov This is due to the fact that the glutarimide moiety is essential for binding to Cereblon. researchgate.net

Several positions on the phthalimide ring have been explored for linker attachment, with the 4- and 5-positions being the most frequently utilized. researchgate.netnih.gov Functionalization at these positions can be achieved through various chemical reactions. For instance, the aniline (B41778) group on the phthalimide ring can be functionalized using standard approaches. researchgate.net One common strategy involves the alkylation of the 4-amino group of lenalidomide with linkers containing a good leaving group, such as a bromo or iodo group, in the presence of a base like diisopropylethylamine (DIPEA). nih.gov

Another approach involves modifications at the 5-position of the phthalimide ring. researchgate.net Some potent immunomodulatory drugs (IMiDs) are lenalidomide derivatives with large substituents at this position. researchgate.net The synthesis can start from a 5-bromo lenalidomide derivative, which can then undergo reactions like the Buchwald-Hartwig amination to attach linkers. nih.gov This method is particularly useful for attaching sterically hindered linkers. nih.gov The choice of attachment point and the subsequent chemical modifications are crucial as they can influence the stability and the neosubstrate degradation profile of the resulting PROTAC. nih.gov

Table 1: Common Derivatization Strategies for the Lenalidomide Core

| Modification Site | Reaction Type | Reagents | Key Features |

| 4-amino position | Alkylation | Bromo or iodo linkers, DIPEA | Allows for direct attachment of linkers to the amino group. nih.gov |

| 5-position | Buchwald-Hartwig amination | 5-bromo lenalidomide, piperazine-containing linkers | Enables the attachment of bulky or sterically hindered linkers. nih.gov |

| Phthalimide Ring | Azo-extension | Anilines | Introduces a photoswitchable azobenzene (B91143) group. researchgate.net |

Introduction of the Carbonyl (CO) Moiety as a Linker Component

The carbonyl (CO) group is a key functional group often incorporated into the linker of PROTACs. precisepeg.com In the context of "this compound," the carbonyl group serves as a stable and synthetically accessible connection point between the lenalidomide core and the PEG linker. The introduction of a carbonyl moiety can be achieved through various synthetic methods.

One common approach is the acylation of the amino group on a derivatized lenalidomide. For example, if the lenalidomide core has been modified to have a primary or secondary amine, it can be reacted with a linker component that contains a carboxylic acid or an activated acyl group (like an acyl chloride) to form a stable amide bond. nih.gov The presence of the carbonyl group within the linker can influence the polarity and conformational flexibility of the PROTAC molecule. precisepeg.com While alkyl and ether linkers are common, the inclusion of an amide bond, formed via the carbonyl group, can impact properties like cell permeability. nih.gov

The carbonyl group's presence can also affect the metabolic stability of the PROTAC. semanticscholar.org While introducing more functional groups can create potential sites for metabolism, the amide bond is generally considered to be relatively stable. semanticscholar.org

Incorporation of the Di-ethylene Glycol (PEG2) Chain

Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design due to their favorable properties. precisepeg.comnih.gov The di-ethylene glycol (PEG2) unit in "this compound" provides several advantages.

Secondly, the length of the PEG linker is a critical parameter that influences the efficacy of the PROTAC. nih.govnih.gov The linker needs to be long enough to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, but not so long that it prevents effective interaction. nih.gov The PEG2 unit provides a defined and relatively short linker length. The length of the linker can even impart selectivity for the degradation of different proteins. nih.gov

The incorporation of the PEG2 chain can be achieved through standard coupling reactions. For instance, a lenalidomide derivative with a reactive handle can be coupled to a bifunctional PEG2 linker that has a complementary reactive group on one end and the desired terminal functional group (in this case, a precursor to the chlorine) on the other. Commercially available bifunctional PEG motifs facilitate the rapid assembly of PROTAC structures. nih.govbiochempeg.com

Table 2: Properties and Functions of the PEG2 Linker

| Property | Function in PROTAC Design |

| Hydrophilicity | Increases water solubility and improves physicochemical properties. precisepeg.comjenkemusa.com |

| Flexibility | Allows for optimal orientation of the warhead and E3 ligase ligand for ternary complex formation. precisepeg.com |

| Defined Length | Provides a specific and adjustable distance between the two ends of the PROTAC. nih.govnih.gov |

Functionalization with the Terminal Chlorine (-Cl) as a Reactive Handle

The terminal chlorine atom in "this compound" serves as a reactive handle for the final step in PROTAC synthesis: the conjugation to the target protein ligand. tenovapharma.com This terminal functional group is crucial for creating the final heterobifunctional molecule. The chlorine atom acts as an electrophile, making it susceptible to nucleophilic substitution reactions.

The introduction of the terminal chlorine is typically the final step in the synthesis of the degrader building block. This can be achieved by reacting a precursor molecule, such as a terminal alcohol on the PEG linker, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Care must be taken during this step to ensure that other functional groups within the molecule are not affected.

Once synthesized, "this compound" can be readily reacted with a warhead (a ligand for the protein of interest) that contains a nucleophilic group, such as an amine or a thiol. This reaction, typically a nucleophilic substitution, forms a stable covalent bond, completing the assembly of the final PROTAC. The use of a reactive handle like chlorine provides a straightforward and efficient method for conjugating the E3 ligase ligand-linker portion to a wide variety of target protein ligands. tenovapharma.com

Analytical Techniques for Characterization of Degrader Building Blocks

The characterization of degrader building blocks like "this compound" and the final PROTACs is essential to confirm their structure and purity. nih.govacs.org A combination of analytical techniques is employed to ensure the successful synthesis of each component and the final product.

Mass Spectrometry (MS) is another critical technique for characterizing PROTACs and their building blocks. nih.govacs.org High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis as it provides information about the fragmentation patterns of the molecule, which can help to identify its different components (the lenalidomide core, the linker, and the terminal group). nih.govacs.org

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the synthesized compounds. By coupling HPLC with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), both the purity and the identity of the compound can be determined simultaneously.

Table 3: Analytical Techniques for PROTAC Building Block Characterization

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Connectivity of atoms, confirmation of functional groups, overall molecular structure. nih.govacs.org |

| Mass Spectrometry (MS) | Molecular Weight and Structural Information | Exact mass, elemental composition, fragmentation patterns for structural confirmation. nih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separation of the desired compound from impurities and starting materials. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity and Identity Confirmation | Combines the separation power of HPLC with the identification capabilities of MS. nih.gov |

Structure Activity Relationships Sar in Lenalidomide Derived Degrader Design

Fundamental Principles of Structure-Activity Relationship Analysis in Degrader Chemistry

The fundamental principle of SAR in degrader chemistry revolves around the optimization of the ternary complex, which consists of the target protein, the degrader molecule, and the E3 ligase. The stability and conformation of this complex are critical for efficient ubiquitination. Unlike traditional inhibitors that target active sites, the goal of a degrader is to induce proximity between the target and the E3 ligase. axispharm.com SAR for degraders is therefore a multi-parameter optimization problem involving three distinct molecular components.

Key considerations in degrader SAR include:

Ligand Affinities: While high-affinity binding of both the warhead and the anchor to their respective proteins is often a starting point, it does not always correlate directly with degradation potency. The key is to achieve a productive ternary complex.

Linker Optimization: The linker's length, composition, and attachment points are critical variables that influence the formation and stability of the ternary complex. nih.govexplorationpub.com SAR studies for linkers are often empirical, requiring the synthesis and testing of extensive compound libraries to identify the optimal architecture. nih.gov

Ternary Complex Cooperativity: This refers to the change in binding affinity of one ligand when the other is already bound. Positive cooperativity, where the formation of the binary complex enhances the binding of the third component, is highly desirable and is heavily influenced by the linker's ability to position the two proteins for favorable protein-protein interactions.

Physicochemical Properties: Degraders are often large molecules that fall outside of traditional drug-like chemical space (e.g., Lipinski's Rule of 5). acs.org Therefore, SAR studies must also focus on optimizing properties like solubility, cell permeability, and metabolic stability to ensure the molecule can reach its intracellular target. explorationpub.comacs.org

The process is typically iterative, starting with a known E3 ligase ligand and a warhead, and then systematically modifying the linker to achieve the desired degradation profile. explorationpub.com

Impact of Lenalidomide (B1683929) Core Modifications on CRBN Binding and Neo-Substrate Selectivity

Lenalidomide and its parent compound, thalidomide (B1683933), function as "molecular glues" that induce novel interactions between the Cereblon (CRBN) E3 ligase and so-called "neo-substrate" proteins. nih.gov CRBN is a favored E3 ligase for degrader design due to its high expression across various tissues and the favorable drug-like properties of its ligands. cellgs.com Subtle modifications to the lenalidomide core can dramatically alter its binding affinity for CRBN and, more importantly, change the profile of neo-substrates it recruits for degradation.

The discovery of CRBN as the primary target of thalidomide and its analogues (known as immunomodulatory drugs or IMiDs) was a breakthrough. nih.gov These compounds bind to CRBN by inserting their glutarimide (B196013) moiety into a tri-tryptophan pocket. rsc.org The phthaloyl ring portion is more solvent-exposed, providing an attachment point for linkers in PROTAC design and a site for modifications that influence neo-substrate recruitment. nih.govnih.gov

Lenalidomide was developed by adding an amino group at the 4-position of the phthaloyl ring of a thalidomide precursor. researchgate.net This modification enhances its affinity for CRBN and alters its substrate specificity, leading to the potent degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to its anti-myeloma activity. nih.govecancer.org Further modifications have led to next-generation Cereblon E3 Ligase Modulators (CELMoDs) with even greater potency and different substrate profiles. rsc.org

For instance, lenalidomide's activity in myelodysplastic syndromes with deletion of chromosome 5q is due to the induced degradation of the casein kinase 1 alpha (CK1α). nih.gov The specific interactions between the IMiD, CRBN, and the neo-substrate determine which proteins are targeted. Lenalidomide acts as a molecular surface modifier on CRBN, creating a new binding interface that is recognized by a degron on the neo-substrate. rsc.orgnih.gov

Table 1: Impact of Lenalidomide Analogues on CRBN Binding and Neo-Substrate Degradation

| Compound | Key Structural Modification (vs. Thalidomide) | CRBN Binding Affinity | Primary Neo-Substrates Degraded |

| Lenalidomide | Addition of an amino group at 4-position of phthaloyl ring. researchgate.net | Higher than Thalidomide. rsc.org | IKZF1, IKZF3, CK1α. nih.gov |

| Pomalidomide (B1683931) | 4-amino group and a carbonyl group on the phthaloyl ring. rsc.org | Higher than Lenalidomide. | IKZF1, IKZF3. rsc.org |

| Iberdomide | More complex modification of the phthaloyl moiety. | Higher than Lenalidomide and Pomalidomide. rsc.org | More efficient degradation of IKZF1 and IKZF3. rsc.org |

Stereochemical Influences on Ligand-E3 Ligase Interaction

Stereochemistry plays a crucial role in the interaction between IMiD-based ligands and the CRBN E3 ligase. The glutarimide ring of lenalidomide has a chiral center, and while lenalidomide is administered as a racemate that rapidly interconverts in vivo, the two enantiomers can possess different biological activities. The binding to CRBN is stereospecific, with one enantiomer typically showing significantly higher affinity and degradation-inducing activity.

Crystal structures of CRBN in complex with lenalidomide and a neo-substrate show that the glutarimide ring fits snugly into the binding pocket. rsc.org The conformation of the ligand is critical for presenting the correct surface to recruit the neo-substrate. For example, in the structure of the DDB1-CRBN–lenalidomide–CK1α complex, lenalidomide facilitates the binding of a β-hairpin loop from CK1α to the newly formed surface on CRBN. rsc.org In PROTAC design, while the linker is attached to the solvent-exposed part of the lenalidomide molecule, the stereochemistry of the glutarimide moiety remains essential for anchoring the entire construct to the E3 ligase effectively. A study of an estrogen receptor-degrading PROTAC found that the lenalidomide portion was refined as a mix of R- and S-enantiomers, indicating the potential for both to be present, though one is typically dominant in activity. acs.org

Linker Design Optimization: Length, Rigidity, and Composition

The linker is a critical determinant of a PROTAC's success, influencing its activity, selectivity, and physicochemical properties. nih.gov The linker in Lenalidomide-CO-PEG2-Cl is a short polyethylene (B3416737) glycol (PEG) chain. The optimization of this component involves a careful balance of several factors to ensure the proper spatial orientation of the target protein and CRBN for efficient ubiquitination. explorationpub.comcomputabio.com

The chemical composition of the linker, particularly its balance of hydrophobicity and hydrophilicity, profoundly impacts a degrader's properties. axispharm.com

Hydrophilic Linkers: Typically based on polyethylene glycol (PEG) chains, these linkers are prevalent in PROTAC design, including in building blocks like this compound. tenovapharma.com PEG linkers enhance the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its compatibility with biological systems and lead to better drug-like properties. axispharm.comcellgs.com They are flexible and can provide beneficial van der Waals interactions and hydrogen bonds that stabilize the ternary complex. nih.gov However, excessive hydrophilicity can sometimes hinder cell membrane permeability.

Hydrophobic Linkers: These are commonly composed of alkyl chains. While often easier to synthesize, their high hydrophobicity can lead to poor solubility and reduced cell permeability due to a phenomenon called hydrophobic collapse in aqueous environments. cellgs.comnih.gov In some cases, however, hydrophobic linkers can improve cell penetration. axispharm.com Studies comparing PROTACs with alkyl versus PEG linkers have shown that the PEG-containing molecules can have vastly superior cell permeability because they adopt similar conformations in both polar and non-polar environments, whereas alkyl linkers can force extended, more polar conformations in non-polar (membrane-like) environments. nih.govresearchgate.net

Table 2: Comparison of Hydrophilic and Hydrophobic Linker Properties in Degraders

| Linker Type | Common Moieties | Advantages | Disadvantages |

| Hydrophilic | Polyethylene Glycol (PEG), Ethers. nih.gov | Enhances aqueous solubility. axispharm.comcellgs.com May stabilize ternary complex. nih.gov Can improve cell permeability. researchgate.net | Can be synthetically more challenging. May decrease membrane permeability if excessively polar. |

| Hydrophobic | Alkyl chains. cellgs.com | Easier to synthesize. cellgs.com Can improve penetration of highly polar cells. axispharm.com | Often leads to poor aqueous solubility. cellgs.com May cause aggregation. Can result in lower cell permeability. nih.govresearchgate.net |

Conformational Flexibility and Spatial Orientation for Optimal Target Engagement

The linker must be sufficiently long and flexible to bridge the target protein and E3 ligase without causing steric clashes, which would prevent the formation of a stable ternary complex. nih.gov However, a linker that is too long or overly flexible can lead to an unstable complex due to a high entropic penalty upon binding, reducing degradation efficiency. nih.govucla.edu

Length: The optimal linker length is highly dependent on the specific target and E3 ligase pair. For some targets, linkers shorter than 12 atoms show no activity, while longer linkers are potent. nih.gov In other cases, a very specific and often shorter linker length is required. nih.gov Systematic variation of linker length is a standard step in optimizing a new degrader. explorationpub.com

Flexibility and Rigidity: A degree of flexibility is necessary to allow the linker to adopt the optimal "bioactive conformation" required for a stable ternary complex. nih.gov However, excessive flexibility can be detrimental. Consequently, researchers often incorporate rigid elements such as alkynes, phenyl rings, or piperazine/piperidine scaffolds into the linker. cellgs.comnih.gov This strategy can pre-organize the PROTAC into a more favorable conformation for binding, potentially increasing potency and improving pharmacokinetic properties. cellgs.comacs.org However, increasing rigidity does not always lead to better outcomes and can sometimes abolish activity if the resulting conformation is not compatible with ternary complex formation. nih.gov

Ultimately, the linker's role is to facilitate the ideal spatial arrangement for the transfer of ubiquitin. Computational modeling and structural biology are becoming increasingly important tools to understand the complex dynamics of the ternary complex and to move towards a more rational, de novo design of linkers. nih.gov

Influence of Linker Chemistry on PROTAC Ternary Complex Formation

The linker connecting the E3 ligase ligand (in this case, a lenalidomide derivative) and the ligand for the protein of interest (POI) is far more than a simple spacer. Its chemical properties, including length, rigidity, and polarity, are paramount in dictating the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex. precisepeg.com The "CO-PEG2" portion of this compound is a prime example of rational linker design.

The linker's architecture directly influences the orientation and proximity of the POI and the E3 ligase, which is essential for efficient ubiquitination. nih.gov The composition of the linker affects key physicochemical properties of the PROTAC, such as solubility and cell permeability. biochempeg.com

Polyethylene Glycol (PEG): The PEG component of the linker consists of repeating ethylene (B1197577) glycol units. PEG-based linkers are the most common motifs used in PROTAC design, with one statistical analysis indicating their use in 54% of reported PROTACs. biochempeg.com The inclusion of the two-unit PEG chain (PEG2) in the linker serves several purposes:

Enhanced Solubility: PEG linkers are hydrophilic and significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the two ligands. precisepeg.combiochempeg.com This enhanced solubility improves compatibility with physiological environments. precisepeg.com

Conformational Flexibility: The inherent flexibility of the PEG chain can be advantageous, allowing the PROTAC to adopt a conformation that facilitates the favorable protein-protein interactions required for a stable ternary complex. However, excessive flexibility can sometimes be detrimental, and a balance is often required. nih.gov

Systematic Optimization: The length of the PEG chain can be easily modified, allowing researchers to systematically tune the distance between the two ends of the PROTAC to find the optimal length for efficient degradation of a specific target. biochempeg.comjenkemusa.com

Research findings consistently demonstrate that linker length, in particular, has a significant impact on the degradation efficacy of the resulting PROTAC. In a study on degraders for Protein N-terminal Methyltransferase 1 (NTMT1), a series of PROTACs were synthesized with varying PEG linker lengths. The results clearly showed that linker length was a critical determinant of potency, with the shortest linker exhibiting the most potent degradation activity. nih.gov

| Degrader | Linker Composition | Degradation Potency (DC₅₀) in HCT116 cells (μM) |

|---|---|---|

| Degrader 1 | 1 EG unit | 7.53 |

| Degrader 2 | 2 EG units | >50 |

| Degrader 3 | 4 EG units | >50 |

This table, adapted from research findings on NTMT1 degraders, illustrates the principle that linker length significantly impacts PROTAC efficiency. A shorter linker (Degrader 1) was found to be substantially more potent than those with longer PEG chains. nih.gov

Ultimately, the linker's chemistry dictates the thermodynamics and kinetics of ternary complex formation, influencing binding affinity and cooperativity between the proteins. nih.gov The thoughtful design of the CO-PEG2 linker is a key strategy to enhance the probability of forming a productive ternary complex, leading to successful protein degradation.

Significance of the Terminal Functional Group (-Cl) for Subsequent Conjugation Efficiency and PROTAC Activity

This compound is a degrader building block, meaning it is an intermediate chemical used for the synthesis of a complete PROTAC. tenovapharma.com The terminal chloro (-Cl) group is not intended to be part of the final, active PROTAC; rather, it serves as a reactive handle for conjugation.

The chlorine atom is an effective leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for a straightforward and efficient chemical reaction to attach the POI ligand, which will have been synthesized with a suitable nucleophilic functional group (such as an amine, thiol, or alcohol). This final step completes the synthesis of the heterobifunctional PROTAC molecule.

The significance of this terminal chloro group is multi-faceted:

Synthetic Accessibility: It provides a reliable and well-understood chemical pathway for the final and crucial coupling step. The use of bifunctionalized linkers with a reactive group at one end enables the simple and rapid assembly of PROTAC molecules. biochempeg.comjenkemusa.com This accelerates the screening of different combinations of POI ligands, E3 ligase ligands, and linker attachment points to identify the most effective degrader. biochempeg.com

PROTAC Activity: The success of the conjugation directly impacts the availability of the active PROTAC. Without the efficient coupling enabled by the terminal chloro group, the intended PROTAC cannot be formed. Therefore, the activity of the final PROTAC is contingent on the successful displacement of the chloride and the formation of a stable covalent bond with the POI ligand. The integrity of this connection is essential for the molecule to simultaneously bind the POI and the E3 ligase to induce degradation.

Preclinical Research Methodologies for Evaluating Targeted Protein Degradation Agents

In Vitro Biochemical Assays for E3 Ligase Ligand-CRBN Binding

The initial and most critical step in evaluating a CRBN-directed chemical entity like Lenalidomide-CO-PEG2-Cl is to confirm its direct engagement with the CRBN protein. This is achieved through various in vitro biochemical assays that measure the binding interaction, affinity, and kinetics between the ligand and the E3 ligase complex. These cell-free assays utilize purified recombinant proteins, providing a clean system to study the direct molecular interaction.

Proximity-Based Assays (e.g., AlphaScreen, TR-FRET) for Protein-Protein Interaction

Proximity-based assays are powerful, high-throughput methods used to study molecular interactions. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used competitive assay to determine the binding affinity of a test compound. nih.govacs.org The assay typically involves a recombinant CRBN protein (often tagged, e.g., with His) and a fluorescently-labeled tracer molecule that is known to bind CRBN, such as a derivative of thalidomide (B1683933) or lenalidomide (B1683929). nih.govrevvity.com When a donor fluorophore (e.g., Terbium cryptate on an anti-tag antibody) and an acceptor fluorophore (on the tracer) are brought into close proximity by binding to CRBN, a FRET signal is generated. nih.govacs.org When this compound is introduced, it competes with the tracer for binding to CRBN, leading to a decrease in the FRET signal in a dose-dependent manner. From this competition curve, the inhibitory concentration (IC50) can be calculated, which reflects the binding affinity of the test compound.

AlphaScreen (Amplified Luminescent Proximity Homogenous Assay Screen) operates on a similar principle. It uses donor and acceptor beads that, when brought close together, generate a chemiluminescent signal. nih.gov For CRBN binding, streptavidin-coated donor beads can bind a biotinylated CRBN protein, while acceptor beads are conjugated to a ligand that recognizes a specific tag on the protein. Unlabeled ligands like the lenalidomide moiety compete for this interaction, reducing the signal. nih.gov

| Compound | Assay Type | Target Protein | Affinity (IC50/KD) |

| Lenalidomide | TR-FRET | His-CRBN(DDB1) | IC50: 8.9 nM |

| Thalidomide | TR-FRET | His-CRBN(DDB1) | IC50: 22.4 nM |

| Pomalidomide (B1683931) | TR-FRET | His-CRBN(DDB1) | N/A |

This table presents representative binding affinities for known CRBN ligands, demonstrating the utility of TR-FRET assays in quantifying and comparing compound potencies. nih.gov The affinity of this compound would be expected to be in a similar range, confirming target engagement.

Biophysical Techniques for Binding Affinity and Kinetics (e.g., Isothermal Titration Calorimetry)

Biophysical techniques provide direct measurement of the thermodynamic properties of binding, offering deep insight into the molecular interactions.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions. It directly measures the heat released or absorbed during the binding event between a ligand and a protein. researchgate.net By titrating this compound into a solution containing purified CRBN protein (often as a complex with DDB1), ITC can determine the binding affinity (dissociation constant, Kᴅ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. researchgate.net This technique is label-free and provides a complete thermodynamic profile of the interaction, although it requires larger quantities of protein compared to proximity-based assays.

| Ligand | Protein Construct | Binding Affinity (Kᴅ) | Enthalpy (ΔH) |

| Lenalidomide | CRBN-DDB1 complex | 0.64 µM | 10.5 kJ/mol |

| Lenalidomide | CRBN TBD* | 19 µM | -21.8 kJ/mol |

*TBD: Thalidomide Binding Domain. This table shows ITC-derived data for lenalidomide binding to different CRBN constructs. The significant difference in affinity highlights the importance of using the full protein complex for accurate characterization. researchgate.net

Cellular Assays for Induced Protein Degradation

After confirming direct binding to CRBN in vitro, the next critical step is to assess the activity of this compound within a cellular environment. These assays determine whether the compound can engage CRBN in cells and induce the ubiquitination and subsequent proteasomal degradation of known CRBN neo-substrates.

Immunoblot Analysis of Endogenous Neo-Substrate Degradation

Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify the levels of specific proteins in cell lysates. To evaluate the activity of the lenalidomide moiety, cancer cell lines known to be sensitive to lenalidomide (e.g., multiple myeloma cell lines like MM.1S) are treated with the compound. nih.govnih.gov Following treatment, cell lysates are prepared and analyzed by immunoblotting using specific antibodies against known neo-substrates of the lenalidomide-CRBN complex, primarily the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). broadinstitute.orgashpublications.orgresearchgate.net A dose- and time-dependent reduction in the levels of these proteins confirms that the compound successfully hijacks the CRBN E3 ligase machinery to induce degradation. nih.gov

| Cell Line | Treatment (Concentration) | Duration | Neo-substrate | Degradation Outcome |

| MM.1S | Lenalidomide (1 µM) | 24 hours | IKZF1, IKZF3 | Strong decrease in protein levels |

| SU-DHL-1 | Lenalidomide (2.5 µM) | 5 hours | IKZF1 | >2-fold downregulation |

| SU-DHL-1 | Pomalidomide (1 µM) | 5 hours | ZFP91 | >2-fold downregulation |

This table summarizes findings from immunoblotting experiments, showing the selective degradation of specific neo-substrates upon treatment with immunomodulatory drugs (IMiDs) in different lymphoma and myeloma cell lines. nih.govashpublications.org this compound would be expected to induce similar degradation of IKZF1 and IKZF3.

Quantitative Proteomic Profiling for Global Degradation Analysis

While immunoblotting is excellent for targeted analysis, it is blind to unexpected effects. Quantitative mass spectrometry-based proteomics offers an unbiased, global view of protein abundance changes across the entire proteome following compound treatment. thermofisher.comnih.govacs.org In this approach, cells are cultured with stable isotope-labeled amino acids (SILAC) or samples are labeled with isobaric tags (like TMT) after lysis. thermofisher.comacs.org Following treatment with this compound, the proteomes of treated and untreated cells are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This powerful technique can:

Confirm on-target activity by showing significant and selective reduction of known neo-substrates like IKZF1, IKZF3, and CK1α. broadinstitute.orgthermofisher.com

Assess selectivity by revealing the full spectrum of proteins whose levels are altered. ashpublications.org

Identify novel neo-substrates that may not have been previously associated with the CRBN-ligand complex.

Uncover potential off-target effects or downstream consequences of neo-substrate degradation. acs.org

For example, quantitative proteomics was instrumental in identifying Casein Kinase 1A1 (CK1α) as the key degradation target of lenalidomide in myelodysplastic syndrome (MDS) with del(5q). thermofisher.com

Cell-Based Assays for Functional Outcomes (e.g., Cell Viability, Anti-Proliferative Effects)

The ultimate goal of inducing the degradation of pathogenic proteins is to achieve a therapeutic effect. Cell-based functional assays measure the downstream consequences of neo-substrate degradation, such as the inhibition of cancer cell growth or the induction of cell death (apoptosis).

Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo) are used to determine the anti-proliferative effects of this compound. researchgate.net Multiple myeloma cell lines, which are dependent on the neo-substrates IKZF1 and IKZF3 for survival, are treated with a range of compound concentrations. broadinstitute.orgrsc.org After a set incubation period (typically 3-6 days), cell viability is measured. The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency in a functional context. spandidos-publications.comiiarjournals.org These assays are crucial for establishing a link between target degradation and a desired biological outcome.

| Cell Line | Assay Type | Treatment Duration | IC50 of Lenalidomide |

| MM.1S (sensitive) | Cell Viability | 72 hours | ~10 µM |

| MMR10R (resistant) | Cell Viability | 72 hours | >10 µM |

| ALMC-1 | DNA Synthesis | 4 days | 2.6 µM |

| U266 | MTT | 6 days | ~0.6 µM |

| RPMI-8226 | MTT | 72 hours | >100 µM |

This table displays a range of IC50 values for lenalidomide across various multiple myeloma cell lines, illustrating the differential sensitivity that can be assessed using cell viability and proliferation assays. nih.govnih.govresearchgate.netresearchgate.net

In Vivo Preclinical Models for Targeted Protein Degradation Research

Assessment of Pharmacodynamic Biomarkers of Degradation in Animal Models

No published studies were found that assessed the pharmacodynamic biomarkers of degradation in animal models specifically for this compound.

Evaluation of Target Engagement and Efficacy in Relevant Animal Models

No published studies were found that evaluated the target engagement and efficacy of this compound in relevant animal models.

Advanced Applications and Future Perspectives in Lenalidomide Derived Degrader Research

Development of PROTACs Utilizing Lenalidomide-CO-PEG2-Cl and Related Building Blocks

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govnih.gov Lenalidomide (B1683929) and its derivatives are frequently used as the E3 ligase-recruiting component, hijacking the CRBN E3 ligase to induce the degradation of the target protein. nih.govnih.gov The building block "this compound" represents a key component in the synthesis of PROTACs, providing a lenalidomide moiety for CRBN engagement, a flexible polyethylene (B3416737) glycol (PEG) linker, and a reactive chloro (Cl) group for conjugation to a POI ligand.

Rational Design Principles for Target Protein-Specific Degraders

The rational design of potent and selective PROTACs is a complex process where the linker plays a critical role. nih.govresearchgate.netresearchgate.net The length, composition, and attachment point of the linker significantly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. researchgate.netrsc.org

Key principles in the rational design of PROTACs include:

Linker Optimization: The linker must be long enough to bridge the two proteins without causing steric hindrance but not so long that it prevents effective interaction. nih.gov The chemical nature of the linker, including its hydrophilicity and rigidity, also impacts the physicochemical properties of the PROTAC, such as cell permeability and stability. researchgate.netexplorationpub.com For instance, the use of an ethoxyethane linker in a lenalidomide-based PROTAC resulted in almost complete degradation of the target protein TC-PTP, while linkers of varying alkyl chain lengths showed less significant degradation. rsc.org

Attachment Points: The points at which the linker is connected to the POI ligand and the E3 ligase ligand are crucial. nih.gov Different attachment points can lead to different spatial orientations of the ternary complex, affecting degradation efficiency and selectivity. nih.gov

E3 Ligase Ligand Modification: Subtle modifications to the lenalidomide core can influence neosubstrate recruitment and degradation profiles. biorxiv.org For example, modifications at the 6-position of lenalidomide have been shown to be critical for controlling neosubstrate selectivity. researchgate.net

A study on the development of a selective TC-PTP degrader highlighted the importance of linker composition. While lenalidomide-based PROTACs with short or long alkyl chain linkers did not show significant degradation, a PROTAC with an ethoxyethane linker (TP1L) resulted in almost complete and selective degradation of TC-PTP. rsc.org This underscores the necessity of empirical testing of various linker types and lengths.

Table 1: Impact of Linker on PROTAC Efficiency for TC-PTP Degradation

| PROTAC Candidate | E3 Ligase Ligand | Linker Type | TC-PTP Degradation | PTP1B Degradation |

| TC4L | Lenalidomide | Short Alkyl Chain | Not Significant | - |

| TC7L | Lenalidomide | Long Alkyl Chain | Not Significant | - |

| TC8L | Lenalidomide | Long Alkyl Chain | Not Significant | - |

| TC5L | Lenalidomide | n-pentane chain | Improved Potency | Observed |

| TC6L | Lenalidomide | n-hexane chain | Improved Potency | Observed |

| TP1L | Lenalidomide | Ethoxyethane | Almost Complete | Unaffected |

Data sourced from a study on a selective TC-PTP degrader. rsc.org

Strategies for High-Throughput PROTAC Library Generation and Screening

The empirical nature of PROTAC design necessitates the synthesis and screening of large libraries of compounds to identify optimal candidates. nih.gov To accelerate this process, high-throughput synthesis and screening methodologies have been developed.

One such approach involves the parallel synthesis of PROTACs on a nanomole scale, allowing for the direct screening of non-purified reaction mixtures in cell-based degradation assays. nih.gov This "direct-to-biology" strategy significantly shortens the timeline for structure-activity relationship (SAR) exploration from weeks to just five days and is more economical and sustainable by avoiding laborious purification steps. nih.gov

Another innovative method utilizes a miniaturized, on-chip platform for the solid-phase synthesis of PROTAC libraries in an array format. nih.gov This platform allows for direct biological screening without the need for transferring the synthesized molecules. nih.gov Using this technique, a library of 132 novel PROTAC-like molecules was synthesized and characterized, demonstrating the feasibility of high-throughput in situ screening for potent PROTACs. nih.gov

Cell Painting, a high-content imaging method, is also being employed for the unbiased phenotypic screening of PROTACs. acs.org This technique can identify morphological signatures of PROTAC activity and potential toxicity, providing valuable insights that may not be apparent from traditional screening methods. acs.org

Exploration of CRBN-Independent Mechanisms of Action for Lenalidomide Derivatives

While the primary mechanism of action for lenalidomide and its derivatives involves the recruitment of neosubstrates to the CRBN E3 ligase, research is also exploring potential CRBN-independent effects. However, the vast majority of current literature and research focuses on the CRBN-dependent degradation pathway. nih.govnih.govnih.gov The discovery that lenalidomide's therapeutic effects in multiple myeloma and 5q-myelodysplastic syndrome are directly linked to the CRBN-mediated degradation of specific proteins like IKZF1, IKZF3, and CK1α strongly supports the centrality of this mechanism. nih.govecancer.org

Future research may uncover alternative pathways, but for now, the exploration of CRBN-independent mechanisms remains a less-defined area of study for lenalidomide derivatives in the context of targeted protein degradation.

Rational Design of Degrader Molecules with Enhanced Selectivity and Potency

A key goal in the development of next-generation degraders is to enhance their selectivity and potency for specific target proteins, thereby maximizing therapeutic efficacy and minimizing off-target effects. biorxiv.orgresearchgate.net This is achieved through the chemical modification of the core lenalidomide structure.

For example, by creating and screening combinatorial libraries of glutarimide-containing compounds, researchers have identified novel degraders with improved properties. biorxiv.org One study, which screened over 100 immunomodulatory drug (IMiD) analogs, identified a potent CK1α degrader, QXG-0629. biorxiv.org Through further chemical modifications of this hit compound, even more potent and selective CK1α degraders, such as QXG-6442, were developed. biorxiv.org

Another research effort focused on developing selective GSPT1 degraders. researchgate.netnih.gov By modifying lenalidomide derivatives, they created compound 9q, which potently and selectively induced the degradation of GSPT1 with a half-maximal degradation concentration (DC50) of 35 nM in U937 cells. researchgate.netnih.gov Global proteomic profiling confirmed the high selectivity of this compound. researchgate.netnih.gov

These studies demonstrate that rational design and chemical diversification of the lenalidomide scaffold can lead to the discovery of highly potent and selective degraders for specific therapeutic targets. biorxiv.orgresearchgate.netnih.gov

Opportunities in Targeting Previously "Undruggable" Proteins via Induced Degradation

A significant advantage of targeted protein degradation is its ability to target proteins that have been considered "undruggable" by traditional small-molecule inhibitors. nih.govnih.gov These proteins often lack a well-defined active site or ligand-binding pocket, making them intractable to conventional drug discovery approaches. nih.govnih.gov

The induced degradation approach, exemplified by lenalidomide and PROTACs, circumvents this limitation by not requiring the inhibition of the target protein's function. Instead, it co-opts the cell's natural protein disposal machinery to eliminate the target protein entirely. nih.govnih.gov This has opened up a vast new landscape of potential therapeutic targets, including transcription factors and scaffolding proteins, which are central to the biology of many diseases, including cancer. nih.goveurekalert.org

The clinical success of lenalidomide in treating certain cancers by degrading transcription factors like IKZF1 and IKZF3 serves as a powerful proof-of-concept for this strategy. nih.govyoutube.com The ongoing development of novel molecular glues and PROTACs holds the promise of expanding the druggable proteome and providing new therapeutic options for a wide range of diseases. eurekalert.orgbroadinstitute.org

Emerging Trends in PEGylation for Enhanced Pharmacokinetic Properties and Targeted Delivery in PROTACs

The compound This compound represents a key building block in the synthesis of modern PROTACs. tenovapharma.com It contains a derivative of Lenalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, attached to a short, two-unit polyethylene glycol (PEG) chain, which is terminated with a reactive chloro group for conjugation to a POI ligand. nih.govtenovapharma.comresearchgate.net The inclusion of the PEG moiety is central to an emerging and critical trend in PROTAC design: the strategic use of PEGylation to overcome pharmacokinetic challenges and enable more sophisticated delivery mechanisms.

Initially, simple alkyl chains were common as linkers, but the focus has shifted to more functionalized linkers to address the often-poor physicochemical properties of PROTACs, which typically have high molecular weights and fall outside traditional "drug-like" chemical space. drugdiscoverytrends.comresearchgate.net PEGylation, the incorporation of ethylene (B1197577) glycol units into the linker, has emerged as a leading strategy to enhance the developability of these novel therapeutics. researchgate.netjenkemusa.com

Enhancing Pharmacokinetic Properties through PEGylation

The primary challenge for many PROTAC candidates is their poor solubility and low bioavailability, which can hinder their progression from preclinical to clinical stages. drugdiscoverytrends.comnih.gov PEG linkers directly address this issue by leveraging their inherent hydrophilicity.

Key Advantages of PEG Linkers:

Improved Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly increasing the water solubility of the entire PROTAC molecule. precisepeg.comresearchgate.net This enhanced solubility in aqueous physiological environments can improve a drug's compatibility and bioavailability. precisepeg.comresearchgate.net

Optimized Permeability: While highly flexible linkers can sometimes be detrimental, the incorporation of PEG chains has been shown to improve cell permeability in certain cases. semanticscholar.org This may be due to a "shielding" effect, where the flexible PEG linker can fold to mask polar parts of the molecule, facilitating passage across cell membranes. semanticscholar.org

Tunable Length and Flexibility: PEG linkers can be constructed with precise, varying lengths (e.g., PEG2, PEG3, PEG4), allowing for systematic optimization of the distance between the POI and E3 ligase. jenkemusa.com This "linkerology" is crucial, as the linker's length directly impacts the stability of the ternary complex and, consequently, the degradation efficiency. researchgate.net

However, the application of PEGylation is not without its complexities. A key consideration in PROTAC design is balancing hydrophilicity for solubility with a degree of hydrophobicity needed for effective cell permeability. researchgate.net Research has shown that while PEG linkers boost solubility, replacing them with more rigid structures like a 1,4-disubstituted phenyl ring can sometimes improve cellular permeability. drugdiscoverytrends.com Therefore, an emerging trend involves creating hybrid linkers that incorporate both PEG units and rigid heterocyclic or aromatic moieties to achieve an optimal balance of pharmacokinetic properties and degradation potency. nih.govsemanticscholar.org

Table 1: Impact of Linker Composition on PROTAC Properties

| Linker Type | Primary Advantages | Primary Challenges | Key Research Findings |

|---|---|---|---|

| Alkyl Chains | Synthetically accessible, chemically stable. precisepeg.com | Often hydrophobic, leading to low aqueous solubility and cellular uptake. precisepeg.com | Can be modified with polar groups to improve properties. precisepeg.com |

| PEG Linkers | Excellent hydrophilicity, improves water solubility and bioavailability. precisepeg.comresearchgate.netjenkemusa.com | Can sometimes decrease cellular permeability if not balanced. drugdiscoverytrends.comresearchgate.net | Can provide a "shielding" effect to enhance permeability in some cases. semanticscholar.org |

| Rigid/Aromatic Linkers | Can pre-organize the molecule into a favorable conformation for binding, enhancing potency and metabolic stability. precisepeg.comsemanticscholar.org | May decrease solubility if excessively hydrophobic. | Replacing a PEG linker with a phenyl ring significantly improved cell permeability in one study. drugdiscoverytrends.com |

PEGylation for Targeted Delivery and Advanced PROTAC Architectures

Beyond improving fundamental PK properties, PEGylation is integral to the development of next-generation PROTACs designed for targeted delivery and conditional activation. These strategies aim to increase the therapeutic window by concentrating the PROTAC's activity at the site of disease and minimizing off-target effects. nih.govmdpi.com

Emerging Targeted Strategies Utilizing PEG Linkers:

Environment-Responsive PROTACs: Researchers have developed PROTACs that are activated by specific conditions within the tumor microenvironment. For example, a PROTAC targeting the epidermal growth factor receptor (EGFR) was "caged" with a nitroreductase (NTR)-sensitive group. mdpi.com Connected by a PEG linker, this PROTAC remains inactive until it encounters the high levels of NTR in a hypoxic tumor environment, where it is then activated to induce protein degradation with high spatial control. mdpi.com

Peptide-Based PROTACs: For targeting proteins that lack small-molecule binders, peptide-based PROTACs (p-PROTACs) are a promising alternative. nih.gov However, peptides suffer from poor cell uptake and stability. mdpi.com To overcome this, "stapled" peptides, which are conformationally locked for better target engagement, have been combined with PROTAC technology. In one example, a PEG linker was used to connect a stapled peptide targeting MDM2/MDMX to a VHL E3 ligase ligand, creating a more stable and effective degrader. mdpi.com

PROTAC-Antibody Conjugates (PACs): To deliver PROTACs across formidable biological barriers like the blood-brain barrier (BBB), researchers are exploring PACs. researchgate.net In this strategy, a PROTAC is conjugated, often via a linker that could incorporate PEG units for solubility, to an antibody that targets a receptor on the BBB. researchgate.net This allows the entire conjugate to be transported into the brain, where the PROTAC can then be released to degrade its target protein. researchgate.net

| PROTAC-Antibody Conjugates (PACs) | A PROTAC molecule is attached to a large antibody for targeted delivery. researchgate.net | Can be part of the conjugation chemistry, enhancing the solubility of the final PAC. | Delivery across biological barriers like the BBB to treat CNS disorders. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.